2-Thioxothiazolidine-4-carboxylic acid

Description

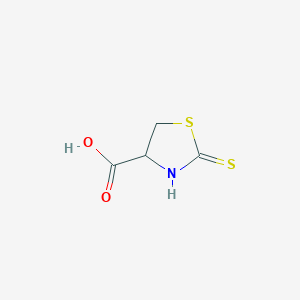

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943223 |

Source

|

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20933-67-9, 98169-56-3 |

Source

|

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20933-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Raphanusamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Thioxothiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTCA) is a sulfur-containing heterocyclic compound of significant interest in various scientific fields. It is recognized as a key biomarker for exposure to carbon disulfide and for the consumption of cruciferous vegetables.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on its role as a metabolite and its relationship with cellular antioxidant pathways.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its chemical and physical properties are summarized in the tables below. The data presented includes information for both the racemic mixture and the specific enantiomers.

General Chemical Properties

| Property | Value |

| IUPAC Name | 2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid[3] |

| Synonyms | TTCA, 2-Thioxo-4-thiazolidinecarboxylic acid, Rhodanine-4-carboxylic acid |

| CAS Number | 20933-67-9 (racemic), 98169-56-3 ((R)-enantiomer)[4][5] |

| Molecular Formula | C4H5NO2S2[3] |

| Molecular Weight | 163.22 g/mol [6] |

Physical Properties

| Property | Value |

| Appearance | White to off-white or pale yellow solid/powder[5][7] |

| Melting Point | 170-172 °C (racemic)[7], 179-181 °C ((R)-enantiomer)[5][6] |

| Boiling Point | 359.4 ± 52.0 °C (Predicted)[7][8] |

| Solubility | Slightly soluble in DMSO and Methanol. Slightly soluble in aqueous acid.[5][8] |

| pKa | 2.61 ± 0.20 (Predicted)[7][8] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of L-cystine with carbon disulfide in an aqueous ammonia solution, followed by cyclization with a chloroacetate and subsequent acidification.[9][10]

Experimental Protocol: Synthesis from L-Cystine

Materials:

-

L-cystine

-

Carbon disulfide (CS2)

-

Aqueous ammonia solution (25-30%)

-

Sodium chloroacetate

-

Concentrated Hydrochloric Acid (HCl)

-

Phosphorous oxychloride (POCl3) (catalytic amount)

-

Water (H2O)

-

Toluene

Procedure:

-

Dithiocarbamate Formation: In a reaction vessel, dissolve L-cystine in water. Cool the solution to 0-5 °C in an ice bath. Add aqueous ammonia solution followed by the dropwise addition of carbon disulfide while maintaining the temperature. Stir the reaction mixture for approximately 10 hours. This step forms the dithiocarbamate intermediate.

-

Reaction with Chloroacetate: To the dithiocarbamate solution, add a solution of sodium chloroacetate. The reaction temperature should be maintained between 5-10 °C.

-

Cyclization: After the addition is complete, acidify the reaction mixture with 6 N HCl. Add a catalytic amount of phosphorous oxychloride. Heat the mixture to 50-60 °C for about 3 hours to induce cyclization and formation of the 2-thioxothiazolidine-4-one ring.

-

Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like toluene. The crude product can be further purified by recrystallization.

References

- 1. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazolidine-2-thione-4-carboxylic acid | C4H5NO2S2 | CID 3034757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-Thioxothiazolidine-4-carboxylic Acid [lgcstandards.com]

- 5. (4R)-(-)-2-THIOXO-4-THIAZOLIDINECARBOXYLIC ACID CAS#: 98169-56-3 [amp.chemicalbook.com]

- 6. (4R)-(-)-2-硫酮基-4-噻唑烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 20933-67-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 98169-56-3 CAS MSDS ((4R)-(-)-2-THIOXO-4-THIAZOLIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of 2-Thioxothiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTCA), also known by synonyms such as Raphanusamic acid, is a sulfur-containing heterocyclic molecule with a molecular formula of C₄H₅NO₂S₂ and a molecular weight of approximately 163.22 g/mol .[1][2] Its IUPAC name is 2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid. This compound is of significant interest due to its role as a biomarker for exposure to carbon disulfide and as a metabolite of isothiocyanates found in cruciferous vegetables.[3][4] Understanding its structure is crucial for elucidating its biological functions and potential therapeutic applications. This technical guide provides a comprehensive overview of the structural elucidation of TTCA, detailing experimental protocols and presenting key data for researchers in the field.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of L-cysteine with carbon disulfide.[3] While detailed experimental protocols are not extensively published in readily accessible literature, the general procedure involves the nucleophilic attack of the thiol group of cysteine on the carbon of carbon disulfide, followed by an intramolecular condensation to form the thiazolidine ring.

A general procedure for the synthesis of similar thiazolidine derivatives involves the condensation of an amino acid with an aldehyde or ketone. For the synthesis of 2-aryl thiazolidine-4-carboxylic acids, L-cysteine hydrochloride is dissolved in water, followed by the addition of sodium acetate and an appropriate aldehyde in ethanol. The reaction mixture is stirred at room temperature, and the resulting precipitate is collected by filtration.[5]

A synthetic method for a related compound, 2-thioxo-thiazolidine-4-one, involves reacting an amino acid with carbon disulfide in an aqueous ammonia solution at low temperatures, followed by reaction with sodium chloroacetate and subsequent cyclization under acidic conditions.[6]

Experimental Protocol: General Synthesis of Thiazolidine Derivatives (adapted from similar syntheses) [5]

-

Dissolve L-cysteine hydrochloride (1 equivalent) in deionized water.

-

Add sodium acetate (0.9 equivalents) to the solution and stir until dissolved.

-

In a separate flask, dissolve the corresponding aldehyde or ketone (1.1 equivalents) in ethanol.

-

Add the ethanolic solution of the carbonyl compound to the aqueous solution of L-cysteine.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Cool the reaction vessel in an ice bath to facilitate precipitation.

-

Collect the precipitate by suction filtration.

-

Wash the solid product multiple times with cold ethanol.

-

Dry the purified product under vacuum.

Note: This is a generalized protocol and optimization of reaction conditions (e.g., temperature, reaction time, and purification method) is necessary for the specific synthesis of this compound.

Structural Elucidation Data

The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques.

Mass Spectrometry

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is a key technique for the identification and quantification of TTCA in biological matrices.

Table 1: Mass Spectrometry Data for this compound [4][7]

| Parameter | Value |

| Precursor Ion (m/z) | 163.98345 |

| Major Fragment Ion (m/z) | 117.9780 |

| Ionization Mode | Positive Ion Mode (HESI) |

The fragmentation pattern suggests the loss of a carboxylic acid group (-COOH) and a hydrogen atom, resulting in the major fragment ion.

Experimental Protocol: LC-MS/MS Analysis of TTCA [7]

-

Chromatography:

-

UHPLC System: Vanquish UHPLC

-

Column: Hypersil GOLD (100 × 2.1mm × 3μ)

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid

-

Flow Rate: 0.5 mL/min

-

Gradient: 5% B (0-0.3 min), 5-8% B (0.3-3 min), 8-40% B (3-3.1 min), hold at 40% B (until 4 min), re-equilibration at 5% B (4.1-6.0 min).

-

-

Mass Spectrometry:

-

Mass Spectrometer: Q Exactive high-resolution mass spectrometer

-

Ion Source: HESI electrospray source (positive ion mode)

-

Key Parameters: Sheath gas flow rate: 30, Aux gas flow rate: 11, Spray voltage: 3.8 kV, Capillary temperature: 300 °C.

-

Detection: Parallel reaction monitoring for m/z 163.98345 (precursor) and m/z 117.9780 (product).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Chemical Shifts for the Thiazolidine Ring of this compound (based on analogous compounds) [5]

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-4 (CH) | ~4.0 - 4.5 | Triplet or Doublet of Doublets |

| H-5a (CH₂) | ~3.2 - 3.5 | Multiplet |

| H-5b (CH₂) | ~3.4 - 3.7 | Multiplet |

| NH | Broad singlet | |

| COOH | Broad singlet |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=S | ~190 - 210 |

| COOH | ~170 - 180 |

| C-4 | ~60 - 70 |

| C-5 | ~30 - 40 |

Note: These are estimated values and actual experimental data may vary depending on the solvent and other experimental conditions.

X-ray Crystallography

The absolute crystal structure of (4R)-(-)-2-thioxothiazolidine-4-carboxylic acid (also known as Raphanusamic acid) has been determined by X-ray diffraction. The compound crystallizes in the non-centrosymmetric space group P2(1)2(1)2(1) with one molecule in the asymmetric unit. The structure is characterized by two significant hydrogen bonds: an N–H···O bond and an O–H···S bond.

While the full crystallographic information file (CIF) is not publicly available in the searched databases, which would provide detailed bond lengths and angles, the crystallographic study confirms the covalent connectivity and stereochemistry of the molecule. For the related compound L-2-oxothiazolidine-4-carboxylic acid, the thiazolidine ring adopts a "twist" conformation.[8]

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of active research, particularly in relation to its role as a metabolite and its potential effects on cellular signaling.

It has been established that TTCA does not activate the Nrf2-mediated cytoprotective signaling pathway, unlike its precursor, the isothiocyanate sulforaphane.[7] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

The structurally similar compound, 2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug that can increase intracellular glutathione (GSH) levels.[9][10] GSH is a major endogenous antioxidant. Studies have shown that OTC can inhibit vascular calcification by inducing glutathione synthesis.[11][12] This is achieved by providing cysteine, the rate-limiting substrate for GSH synthesis, through the action of the enzyme 5-oxo-L-prolinase.[9]

The primary route for the formation of TTCA in humans exposed to carbon disulfide is through conjugation with glutathione (GSH).[4] This suggests a direct link between TTCA and the glutathione metabolic pathway.

Below are diagrams illustrating the key concepts.

Conclusion

The structural elucidation of this compound is well-established through a combination of synthetic chemistry and modern analytical techniques. Mass spectrometry provides definitive identification and quantification, while X-ray crystallography has confirmed its absolute stereochemistry. Although detailed NMR data for the parent compound is not widely published, analysis of related structures provides a strong basis for its spectral characteristics. The biological significance of TTCA is increasingly recognized, particularly its connection to the metabolism of isothiocyanates and its role as a biomarker. While it does not appear to directly activate the Nrf2 pathway, its relationship with the glutathione synthesis pathway warrants further investigation to fully understand its physiological roles and potential for therapeutic development. This guide provides a foundational resource for researchers working with this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. (4R)-(-)-2-THIOXO-4-THIAZOLIDINECARBOXYLIC ACID | 98169-56-3 [chemicalbook.com]

- 3. Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazolidine-2-thione-4-carboxylic acid | C4H5NO2S2 | CID 3034757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

The Natural Occurrence and Biosynthesis of 2-Thioxothiazolidine-4-carboxylic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thioxothiazolidine-4-carboxylic acid (TTCA), a sulfur-containing heterocyclic compound, has been identified as a naturally occurring metabolite in a variety of plant species, most notably within the Brassicaceae family. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of TTCA in plants, its biosynthetic pathway, and the analytical methodologies employed for its detection and quantification. Quantitative data on TTCA concentrations in various plant sources are summarized, and detailed experimental protocols for its extraction and analysis are provided. Furthermore, signaling pathway and experimental workflow diagrams are presented to facilitate a deeper understanding of the biochemical and analytical processes involved. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Introduction

This compound, also known as rhodanine-M-acetic acid, is a molecule of growing interest due to its presence in edible plants and its potential role as a biomarker for the consumption of cruciferous vegetables[1]. It has been reported in well-studied plant models such as Arabidopsis thaliana and in commercially important crops like radish (Raphanus sativus) and various members of the Brassica genus[2]. The biosynthesis of TTCA in plants is intricately linked to the metabolism of glucosinolates, a class of secondary metabolites characteristic of the order Brassicales. This guide will delve into the specifics of this connection, providing a detailed look at the metabolic cascade that leads to the formation of TTCA.

Quantitative Occurrence of this compound in Plants

The concentration of TTCA in plants can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions. The following tables summarize the available quantitative data for TTCA in various plant sources.

Table 1: Concentration of this compound in Edible Cruciferous Vegetables

| Plant Species | Common Name | Plant Part | Concentration (mg/kg fresh weight) | Reference |

| Brassica oleracea var. italica | Broccoli | Florets | 0.5 - 6.0 | [1] |

| Brassica oleracea var. capitata | Cabbage | Leaves | 0.5 - 6.0 | [1] |

| Raphanus sativus | Radish | Root | Not specified | [2] |

| Arabidopsis thaliana | Thale cress | Whole plant | Not specified | [2] |

Note: The range provided for broccoli and cabbage is a general estimation from literature and can be influenced by various factors.

Biosynthesis of this compound in Plants

The formation of TTCA in plants is a multi-step process that begins with the biosynthesis of glucosinolates. Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase to produce isothiocyanates. These reactive compounds are then detoxified within the plant cell through a pathway analogous to the mercapturic acid pathway in animals, ultimately leading to the formation of TTCA.

Glucosinolate Biosynthesis and Isothiocyanate Formation

Glucosinolates are synthesized from amino acids in a three-stage process: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. When the plant tissue is disrupted, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis to produce glucose and an unstable aglycone, which rearranges to form an isothiocyanate.

Detoxification of Isothiocyanates and Formation of TTCA

The highly reactive isothiocyanates are subsequently conjugated to the tripeptide glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione-isothiocyanate conjugate is then catabolized. The enzyme γ-glutamyl transpeptidase (GGT) removes the glutamate residue, and a dipeptidase cleaves the glycine residue, yielding a cysteine-isothiocyanate conjugate. This conjugate is believed to undergo an intramolecular cyclization reaction to form this compound.

Signaling Pathway of this compound Biosynthesis

Experimental Protocols

The following section details a standard protocol for the extraction and quantification of TTCA from plant material using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Extraction of this compound from Plant Material

-

Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.

-

Extraction:

-

To 1 g of homogenized plant material, add 10 mL of 80% methanol.

-

Vortex the mixture for 1 minute.

-

Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of 80% methanol and combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the TTCA with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

-

HPLC-MS/MS Quantification of this compound

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: m/z 162.0 -> 118.0

-

Qualifier: m/z 162.0 -> 88.0

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument used.

-

Experimental Workflow for TTCA Analysis

References

Synthesis of 2-Thioxothiazolidine-4-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-thioxothiazolidine-4-carboxylic acid, commonly known as rhodanine-3-acetic acid, and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. This document details key synthetic protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and relevant biological signaling mechanisms.

Core Synthesis of this compound

The foundational molecule, this compound, can be synthesized through several routes. A prevalent method involves the reaction of an amino acid with carbon disulfide.

One common and effective method for synthesizing the parent compound, this compound, involves the reaction of L-cysteine with carbon disulfide.[1] Another widely cited protocol utilizes glycine, carbon disulfide, and sodium chloroacetate, often facilitated by microwave irradiation to enhance reaction rates and yields.[2][3]

General Synthetic Pathway for this compound

Caption: General synthesis of this compound.

Synthesis of 5-Arylidene Derivatives via Knoevenagel Condensation

A primary method for creating derivatives of this compound is the Knoevenagel condensation. This reaction typically involves the active methylene group at the C-5 position of the rhodanine ring and an aromatic aldehyde.[4] This versatile reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

The reaction is often catalyzed by bases such as piperidine or sodium acetate, and can be performed in various solvents, including ethanol and acetic acid.[5] Green chemistry approaches utilizing deep eutectic solvents or microwave irradiation with catalysts like alum have also been reported to be effective, offering advantages such as shorter reaction times and higher yields.[4]

Knoevenagel Condensation Workflow

Caption: Workflow for Knoevenagel condensation.

Experimental Protocols

Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid[3][4]

Materials:

-

Glycine

-

Carbon disulfide (CS₂)

-

22% Sodium hydroxide (NaOH) solution

-

Sodium chloroacetate

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-

A mixture of glycine (1 mol), 22% sodium hydroxide solution, and carbon disulfide (1 mol) in 3 mL of water is reacted in a microwave reactor at 100°C for 5 minutes.

-

After automated cooling to 40°C, sodium chloroacetate (1 mol) is added, and the mixture is reacted again at 100°C for 5 minutes.

-

The reaction solution is cooled to 40°C and concentrated.

-

To the concentrate, 3 mL of concentrated hydrochloric acid is added, and the reaction is continued at 110°C for 20-30 minutes.

-

The crude product is extracted with ethyl acetate and purified.

General Procedure for the Synthesis of 5-Arylidenerhodanines[1]

Materials:

-

Rhodanine (or this compound) (20 mmol)

-

Aromatic aldehyde (20 mmol)

-

Alum (15 mol%)

-

Water

Procedure:

-

A mixture of rhodanine (or its derivative), the respective aromatic aldehyde, and alum is subjected to microwave irradiation at 600 watts.

-

The irradiation is applied intermittently at 30-second intervals for a total of 3-6 minutes.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated through simple work-up procedures.

Quantitative Data

| Compound | Synthesis Method | Catalyst/Solvent | Yield (%) | Melting Point (°C) | Reference |

| 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid | Microwave Synthesis | NaOH, HCl / Water | 82.5 | 245-247 | [2][3] |

| 5-Benzylidene-2-thioxothiazolidin-4-one derivatives | Knoevenagel Condensation | Alum / Water (Microwave) | High | Variable | |

| 5-Arylidene Rhodanine Derivatives | Aldol-thia-Michael | Aqueous Diethylamine | 82-96 | Variable | [6] |

| 5-Arylidenerhodanines | Knoevenagel Condensation | Choline chloride:urea (DES) | 10-78 | Variable | [4] |

Spectroscopic Data for 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid: [2][3]

-

UV λmax: 266, 215 nm

-

IR (KBr) νmax (cm⁻¹): 3439, 1663, 1512, 1321, 896

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 4.56 (2H, s, N-CH₂), 4.41 (2H, s, H-5)

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 202.80 (C=S, C-2), 173.72 (C=O, COOH), 167.29 (C=O, C-4), 44.77 (CH₂, N-CH₂), 35.94 (CH₂, C-5)

Biological Significance and Signaling Pathways

Derivatives of this compound are known to interact with various biological targets. For instance, some derivatives act as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.[7] The core structure is considered a "privileged scaffold" in medicinal chemistry.

Another related compound, 2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has been shown to inhibit vascular calcification by inducing the synthesis of glutathione (GSH), a key endogenous antioxidant.[8] This highlights the role of these compounds in modulating cellular redox states.

Glutathione Synthesis Pathway and OTC Action

Caption: OTC's role in boosting glutathione synthesis to combat oxidative stress.

References

- 1. Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Rhodanine-3-acetic acid | 5718-83-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Thioxothiazolidine-4-carboxylic Acid and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTCA) is a sulfur-containing heterocyclic compound of significant interest in nutritional science and toxicology. While primarily recognized as a stable urinary biomarker for the consumption of cruciferous vegetables and exposure to carbon disulfide, its direct biological activity appears limited. However, its structurally related analogs, L-thiazolidine-4-carboxylic acid (T4C) and L-2-oxothiazolidine-4-carboxylic acid (OTC), exhibit profound effects on cellular metabolism and signaling pathways. This technical guide provides an in-depth exploration of the formation of TTCA and the detailed mechanisms of action of its influential analogs, T4C and OTC, supported by quantitative data, experimental protocols, and pathway visualizations.

This compound (TTCA): A Biomarker of Exposure

TTCA is formed as a metabolite of isothiocyanates, which are produced from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables like broccoli and cabbage. It is also a known metabolite of carbon disulfide, an industrial solvent. Its primary utility in research and clinical settings is as a reliable indicator of intake of these vegetables or exposure to the solvent. Studies have shown that TTCA itself does not appear to activate the Nrf2-mediated cytoprotective signaling pathway, a key mechanism for many isothiocyanates like sulforaphane.[1] This suggests that TTCA's role is predominantly that of a stable end-product of metabolism rather than a direct modulator of cellular pathways.

L-Thiazolidine-4-carboxylic Acid (T4C): A Proline Analog and Enzyme Inhibitor

L-Thiazolidine-4-carboxylic acid (T4C), a close structural analog of TTCA, functions as a proline analog and exerts its biological effects primarily through the inhibition of proline dehydrogenase (PRODH), a key enzyme in proline catabolism.

Mechanism of Action: Inhibition of Proline Dehydrogenase

T4C acts as a competitive inhibitor of proline dehydrogenase, competing with the natural substrate, proline, for the active site of the enzyme. This inhibition leads to a decrease in proline oxidation and can affect cellular processes that rely on proline metabolism for energy or biosynthetic precursors.[2][3] In some organisms, T4C can also be a substrate for PRODH.[3]

Quantitative Data: Inhibition of Proline Dehydrogenase

The following table summarizes the quantitative data on the inhibition of proline dehydrogenase by T4C.

| Parameter | Value | Conditions | Reference |

| Inhibition of Proline-dependent O2 uptake | 67% | 1 mM T4C, 10 mM proline in isolated barley mitochondria | [2] |

| Oxidation of other mitochondrial substrates | |||

| Pyrroline-5-carboxylic acid-dependent O2 uptake | 13% inhibition | [2] | |

| Malate + pyruvate oxidation | 6% inhibition | [2] | |

| Succinate oxidation | 11% stimulation | [2] | |

| Exogenous NADH oxidation | 19% stimulation | [2] | |

| Citrate oxidation | 20% stimulation | [2] | |

| Kinetic Parameters (E. coli PRODH) | [4] | ||

| kcat (s-1) | 0.7 - 1.4 | [4] | |

| KM for T4C | ~30-fold lower than for proline | [4] | |

| Catalytic Efficiency (kcat/KM) | ~20-30 times higher than with proline | [4] |

Signaling Pathway Diagram

Caption: Mechanism of L-Thiazolidine-4-carboxylic Acid (T4C) Action.

L-2-oxothiazolidine-4-carboxylic Acid (OTC): A Cysteine Prodrug and Antioxidant

L-2-oxothiazolidine-4-carboxylic acid (OTC) is another important analog that functions as a cysteine prodrug, thereby enhancing the intracellular synthesis of glutathione (GSH), a critical antioxidant.

Mechanism of Action: Enhancement of Glutathione Synthesis and Anti-inflammatory Effects

OTC is a substrate for the enzyme 5-oxoprolinase, which converts it to cysteine.[5] Cysteine is the rate-limiting amino acid for the synthesis of glutathione. By increasing the intracellular pool of cysteine, OTC boosts GSH levels, leading to enhanced protection against oxidative stress. This antioxidant effect is coupled with anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Elevated GSH levels can prevent the activation of IκB kinase (IKK), which is necessary for the degradation of IκB and the subsequent translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes.

Quantitative Data: Effects of OTC on Cellular Processes

The following table summarizes the quantitative effects of OTC in various experimental models.

| Effect | Model System | Treatment | Result | Reference |

| Cytotoxicity Reduction | Human Peritoneal Mesothelial Cells | 1 mM OTC | Abolished 374% increase in LDH release induced by acetaldehyde. | [6] |

| 1 mM OTC | Reversed inhibition of cell growth by acetaldehyde (47%), glyoxal (52%), and methylglyoxal (26%). | [6] | ||

| Anti-inflammatory | Cisplatin-induced renal injury in mice | OTC co-administration | Significant reduction in NF-κB p65 subunit translocation to the nucleus. | [5] |

| Vascular Calcification Inhibition | Human Aortic Vascular Smooth Muscle Cells | 1-5 mM OTC for 7 days | Up to 90% inhibition of calcification. | [7] |

| OTC treatment | Prevented a 90% reduction in GSH levels in calcifying conditions. | [7] | ||

| Antiviral Activity | HIV-1 infected monocyte-derived macrophages | OTC treatment | 40-50% suppression of reverse transcriptase activity in chronically infected cells. | [8] |

| Pharmacokinetics in Humans | Healthy volunteers | 0.15 and 0.45 mmol/kg OTC (p.o.) | Peak plasma concentration between 45 and 60 min. | [9] |

| Plasma cysteine increased by 18 to 75 µM over a basal concentration of 17 µM. | [9] | |||

| Lymphocyte glutathione increased from 8.7 to 15.6 nmol/mg of protein. | [9] |

Signaling Pathway Diagram

Caption: Mechanism of L-2-oxothiazolidine-4-carboxylic Acid (OTC) Action.

Experimental Protocols

Proline Dehydrogenase Activity Assay

This protocol is adapted from studies on proline dehydrogenase inhibition.[2]

Objective: To measure the activity of proline dehydrogenase by monitoring the proline-dependent reduction of an artificial electron acceptor.

Materials:

-

Mitochondrial protein extract

-

1 M Proline solution

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD, 0.5 mM phenazine methosulfate

-

60 µM 2,6-dichlorophenolindophenol (DCPIP)

-

Spectrophotometer

Procedure:

-

Prepare the assay mixture by combining the assay buffer and DCPIP.

-

Add the mitochondrial protein extract to the assay mixture and incubate for 5 minutes at 25°C to equilibrate.

-

Initiate the reaction by adding the proline solution.

-

Immediately monitor the decrease in absorbance at 600 nm for at least 1 minute to observe the linear reaction rate.

-

Calculate the enzyme activity based on the rate of DCPIP reduction, using an extinction coefficient of 19.1 mM⁻¹ cm⁻¹.

-

For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., T4C) for a specified time before adding proline.

Measurement of Intracellular Glutathione (GSH)

This protocol is a common method for quantifying GSH levels.

Objective: To determine the concentration of reduced glutathione in cell lysates.

Materials:

-

Cell lysate

-

Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Glutathione reductase

-

NADPH solution

-

Microplate reader

Procedure:

-

Prepare cell lysates and deproteinize them, for example, with metaphosphoric acid.

-

In a 96-well plate, add the sample (deproteinized cell lysate) or GSH standards.

-

Add the assay buffer to each well.

-

Add the DTNB solution and glutathione reductase to each well.

-

Initiate the reaction by adding the NADPH solution.

-

Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

-

The rate of change in absorbance is proportional to the GSH concentration.

-

Calculate the GSH concentration in the samples by comparing the rates to the GSH standard curve.

NF-κB Activation Assay (p65 Translocation)

This protocol describes a common method to assess NF-κB activation by observing the nuclear translocation of the p65 subunit.

Objective: To quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

-

Cultured cells

-

Stimulant (e.g., TNF-α)

-

Test compound (e.g., OTC)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells in a multi-well plate suitable for imaging.

-

Treat the cells with the test compound (OTC) for the desired time.

-

Stimulate the cells with the NF-κB activator (e.g., TNF-α) for the appropriate duration.

-

Wash the cells with PBS and fix them with the fixation solution.

-

Wash with PBS and permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary antibody against NF-κB p65.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.

-

Wash with PBS and acquire images using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal in individual cells. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Investigating the Effects of OTC.

Conclusion

While this compound (TTCA) serves as a valuable biomarker, its direct biological activities are not well-established. In contrast, its analogs, L-thiazolidine-4-carboxylic acid (T4C) and L-2-oxothiazolidine-4-carboxylic acid (OTC), exhibit distinct and significant mechanisms of action. T4C acts as a competitive inhibitor of proline dehydrogenase, impacting proline metabolism. OTC functions as a cysteine prodrug, enhancing glutathione synthesis and thereby exerting potent antioxidant and anti-inflammatory effects through the modulation of the NF-κB pathway. Understanding these mechanisms provides a solid foundation for further research and the development of therapeutic strategies targeting these pathways. The experimental protocols and quantitative data presented in this guide offer a practical framework for researchers and drug development professionals working in this area.

References

- 1. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 8. L-2-oxothiazolidine-4-carboxylic acid inhibits human immunodeficiency virus type 1 replication in mononuclear phagocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Thioxothiazolidine-4-carboxylic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxothiazolidine-4-carboxylic acid (TTCA), a sulfur-containing heterocyclic compound, has garnered significant interest in the scientific community. Initially recognized as a key biomarker for the consumption of cruciferous vegetables and a metabolite of isothiocyanates, its biological relevance has expanded considerably. While TTCA itself exhibits limited direct bioactivity in some pathways, its core structure, particularly the rhodanine scaffold, serves as a versatile template for the development of a wide array of biologically active derivatives. This technical guide provides an in-depth exploration of the known biological activities of TTCA and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

This compound (TTCA): A Biomarker with Limited Direct Bioactivity

This compound is primarily known in the context of nutrition and toxicology. It is a well-established urinary biomarker for assessing the intake of cruciferous vegetables such as broccoli, cabbage, and cauliflower. The formation of TTCA is linked to the metabolism of glucosinolates, which are abundant in these vegetables and break down into isothiocyanates.

Despite its association with biologically active isothiocyanates, studies suggest that TTCA itself does not possess significant direct activity in key cytoprotective pathways. For instance, research has shown that TTCA does not cause a significant induction of NAD(P)H Quinone Dehydrogenase 1 (NQO1) transcripts.[1] This indicates a lack of potent activation of the Nrf2 signaling pathway, a critical regulator of antioxidant and detoxification responses.

Biological Activities of Rhodanine-3-Acetic Acid Derivatives

The rhodanine-3-acetic acid scaffold, a close derivative of TTCA, has proven to be a highly "privileged" structure in medicinal chemistry. Modifications to this core have led to the discovery of compounds with a broad spectrum of pharmacological activities, including enzyme inhibition, anticancer, antimicrobial, and antiviral effects.

Enzyme Inhibition: Aldose Reductase

A significant area of research for rhodanine-3-acetic acid derivatives has been the inhibition of aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway contributes to diabetic complications. Several rhodanine-3-acetamide derivatives have been synthesized and shown to be potent inhibitors of both aldehyde reductase (ALR1) and aldose reductase (ALR2).[2][3][4][5]

Table 1: Aldose Reductase Inhibitory Activity of Rhodanine-3-Acetamide Derivatives [2][4]

| Compound | ALR1 IC50 (µM) | ALR2 IC50 (µM) |

| 3a | 5.38 ± 0.07 | 0.25 ± 0.04 |

| 3b | 6.07 ± 0.05 | 19.2 ± 0.08 |

| 3c | 2.38 ± 0.02 | 6.38 ± 0.01 |

| 3d | 3.76 ± 0.09 | 7.36 ± 0.02 |

| 3e | 2.87 ± 0.01 | 12.71 ± 0.09 |

| 3f | 2.18 ± 0.03 | 0.12 ± 0.01 |

| 3g | 2.22 ± 0.04 | 2.42 ± 0.03 |

| Valproic acid (Standard for ALR1) | 57.4 ± 0.89 | - |

| Sulindac (Standard for ALR2) | - | 0.29 ± 0.08 |

Data presented as mean ± SEM.

dot

Caption: The Polyol Pathway and Inhibition by Rhodanine-3-acetic acid derivatives.

Anticancer Activity

Derivatives of rhodanine-3-acetic acid have demonstrated significant potential as anticancer agents. One notable series, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, has been shown to exhibit potent antiproliferative activity against various human cancer cell lines by disrupting microtubule dynamics.[6]

Table 2: In Vitro Anticancer Activity of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide Derivatives [6]

| Compound | A549 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) |

| I4 | 10.2 | 12.5 | 25.1 |

| I5 | 9.8 | 11.3 | 23.7 |

| I20 | 7.0 | 9.5 | 20.3 |

| Gefitinib (Standard) | 5.89 | - | - |

Other rhodanine derivatives have also shown promising anticancer activity. For example, a phenyl-substituted triazolothiazolyl-rhodanine derivative displayed potent cytotoxicity against hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cell lines with IC50 values of 4.67 µM and 2.30 µM, respectively.[7] Another derivative, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, exhibited excellent anticancer activity against human ovarian carcinoma cell lines A2780 and A2780cisR, with IC50 values of 4.4 µM and 3.3 µM, respectively.[7] S-glucosylated rhodanines have also been investigated, with some compounds showing potent cytotoxicity against MCF-7, HepG2, and A549 cells with IC50 values in the low micromolar to nanomolar range.[8]

dot

Caption: Mechanism of anticancer activity of certain rhodanine derivatives.

Antimicrobial Activity

The rhodanine scaffold is a recurring motif in compounds with antimicrobial properties. Derivatives of rhodanine-3-acetic acid have been shown to be active against a range of bacteria, particularly Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

Table 3: Antimicrobial Activity of Rhodanine-3-Acetic Acid Derivatives [9][10]

| Compound | Organism | MIC (µM) |

| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | 8-16 |

| 2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acids | Non-tuberculous mycobacteria | ≥32 |

| 4-(Trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Gram-positive bacteria (including MRSA) | ≥15.62 |

| Rhodanine derivative 2 | Vancomycin-resistant S. aureus (VRSA) | 4 (MIC90) |

| Rhodanine derivative 2 | Methicillin-resistant S. aureus (MRSA) | 4 (MIC90) |

| Rhodanine derivative 2 | Vancomycin-resistant Enterococcus (VRE) | 8 (MIC90) |

Antiviral Activity

Certain rhodanine derivatives have also demonstrated potent antiviral activity. Studies have shown that some of these compounds can inhibit the replication of viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[11]

Table 4: Antiviral Activity of Rhodanine Derivatives [11]

| Compound | Virus | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| 2 | HIV-1 (AD8) | 6.9 | >20 | >2898 |

| 2 | HIV-1 (NL4.3) | 49.3 | >20 | >405 |

| 2 | HSV-2 | 132 | >100 | >752.7 |

| Acyclovir (Standard for HSV-2) | HSV-2 | 168 | >100 | >595.2 |

Experimental Protocols

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Principle: The enzymatic activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ in the presence of a substrate.

Materials:

-

Partially purified aldose reductase enzyme

-

NADPH solution

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a cuvette.

-

Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Caption: Workflow for the Aldose Reductase Inhibition Assay.

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

dot

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

dot

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

This compound, while being a significant biomarker, displays limited direct biological activity. However, its structural motif, particularly the rhodanine-3-acetic acid core, has proven to be an exceptionally fruitful starting point for the design and synthesis of a diverse range of potent bioactive molecules. The derivatives of this compound have demonstrated significant promise in various therapeutic areas, including the management of diabetic complications, cancer, and infectious diseases. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the vast potential of this chemical scaffold. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Anticancer Profile of Rhodanines | Encyclopedia MDPI [encyclopedia.pub]

- 8. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]

2-Thioxothiazolidine-4-carboxylic Acid and its Analogs: A Technical Guide to Cysteine Prodrugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine is a critical amino acid, serving as a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. Direct supplementation with L-cysteine is often impractical due to its instability, rapid oxidation to cystine, and potential for toxicity. This has led to the development of cysteine prodrugs, molecules that are converted to L-cysteine in vivo, offering a more stable and efficient means of augmenting intracellular cysteine and, consequently, glutathione levels.

Among the most studied classes of cysteine prodrugs are the thiazolidine-4-carboxylic acids. This technical guide provides an in-depth review of 2-thioxothiazolidine-4-carboxylic acid (TTCA) and its close, extensively researched analog, 2-oxothiazolidine-4-carboxylic acid (OTZ or procysteine). While both are thiazolidine derivatives, their biological roles differ significantly. This guide will elucidate the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and illustrate the associated biochemical pathways.

Thiazolidine-4-Carboxylic Acids as Cysteine Prodrugs: A Comparative Overview

Thiazolidine-4-carboxylic acids are cyclic compounds formed by the condensation of L-cysteine with an aldehyde or ketone. The nature of the substituent at the 2-position of the thiazolidine ring dictates the mechanism of cysteine release and the compound's biological activity.

2-Oxothiazolidine-4-carboxylic Acid (OTZ): An Enzymatically Cleaved Prodrug

2-Oxothiazolidine-4-carboxylic acid is a well-established cysteine prodrug that is intracellularly converted to L-cysteine by the enzyme 5-oxoprolinase.[1] This enzymatic conversion makes OTZ an efficient and targeted means of delivering cysteine to cells, thereby supporting glutathione synthesis.[2][3]

2-Substituted Thiazolidine-4(R)-carboxylic Acids: Non-Enzymatic Cysteine Release

Other derivatives, such as 2(RS)-methylthiazolidine-4(R)-carboxylic acid, are believed to release L-cysteine through a non-enzymatic ring-opening mechanism.[4][5] These compounds have demonstrated efficacy in protecting against toxicity induced by agents that deplete glutathione, such as acetaminophen.[4][5]

This compound (TTCA): A Metabolite and Biomarker

In contrast to OTZ, this compound is primarily recognized as a metabolite and biomarker. It is formed in vivo from the biotransformation of carbon disulfide (CS₂) and isothiocyanates, which are found in cruciferous vegetables.[6] TTCA is largely excreted unchanged in the urine and is used to monitor occupational exposure to CS₂ and to quantify the intake of cruciferous vegetables.[6][7] Current research indicates that TTCA itself is not an efficient cysteine prodrug, as it does not significantly activate downstream antioxidant signaling pathways like Nrf2.[6]

Mechanism of Action of 2-Oxothiazolidine-4-carboxylic Acid (OTZ)

The primary mechanism of action of OTZ as a cysteine prodrug involves its enzymatic conversion to L-cysteine, which then enters the glutathione synthesis pathway.

Cellular Uptake and Enzymatic Conversion

OTZ is transported into the cell where the enzyme 5-oxoprolinase hydrolyzes the thiazolidine ring to yield L-cysteine. This process is a key step in the gamma-glutamyl cycle.

Downstream Signaling Pathways

By increasing the intracellular pool of L-cysteine, OTZ enhances the synthesis of glutathione. GSH is a critical cofactor for various antioxidant enzymes and plays a key role in cellular protection against oxidative stress. In conditions of oxidative stress, such as in asthma models, OTZ has been shown to reduce levels of vascular endothelial growth factor (VEGF), a key regulator of vascular permeability.[8]

Quantitative Data

The following tables summarize key quantitative data from studies on OTZ and TTCA.

Table 1: Pharmacokinetics of 2-Oxothiazolidine-4-carboxylic Acid (OTZ) in Humans

| Parameter | Value | Conditions | Reference |

| Time to Peak Plasma Concentration | 45 - 60 minutes | Oral administration of 0.15 and 0.45 mmol/kg | [9] |

| Oral Clearance | 0.57 +/- 0.20 L/(hr·kg) | 0.15 mmol/kg dose | [9] |

| Increase in Plasma Cysteine | 18 to 75 µM over basal (17 µM) | Following peak plasma OTZ concentration | [9] |

| Increase in Lymphocyte Cysteine | From 0.37 to 0.99 nmol/mg protein | 2 to 3 hours post-ingestion | [9] |

| Increase in Lymphocyte Glutathione | From 8.7 to 15.6 nmol/mg protein | 2 to 3 hours post-ingestion | [9] |

Table 2: Efficacy of Thiazolidine-based Cysteine Prodrugs in Animal Models

| Compound | Model | Endpoint | Result | Reference |

| 2(RS)-Methyl-thiazolidine-4(R)-carboxylic acid | Acetaminophen-induced hepatotoxicity in mice | Survival at 48 hours | Nearly equipotent to other 2-alkyl derivatives | [4] |

| OTZ | Isoproterenol-induced myocardial infarction in rats | Oxidative damage and inflammation | Inhibited oxidative damage, suppressed lipid peroxidation, and reduced NF-κB activation | [2] |

| OTZ | Chronic enteral ethanol exposure in rats | Liver injury | Blocked elevation of serum AST, necrosis, and inflammation | [3] |

Table 3: this compound (TTCA) as a Biomarker

| Analyte | Matrix | Application | Key Finding | Reference |

| TTCA | Urine | Biomarker of cruciferous vegetable intake | Urinary TTCA significantly increased after broccoli beverage consumption. | [6] |

| TTCA | Urine | Biomarker of Carbon Disulfide (CS₂) exposure | Urinary TTCA is a reliable indicator of CS₂ exposure in industrial settings. | [7][10] |

Experimental Protocols

Synthesis of 2-Arylthiazolidine-4-carboxylic Acids

This protocol is adapted from the synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives, which are also being investigated for their biological activities.

Materials:

-

L-cysteine

-

Appropriate aldehyde (e.g., benzaldehyde for 2-phenylthiazolidine-4-carboxylic acid)

-

Ethanol

-

Water

Procedure:

-

Dissolve L-cysteine (e.g., 3.63 g, 30 mmol) in a mixture of water (50 mL) and ethanol (6 mL).[11]

-

Prepare a solution of the corresponding aldehyde (1.0 equivalent) in ethanol (15 mL).[11]

-

Add the aldehyde solution to the L-cysteine solution.[11]

-

Stir the mixture at 25°C for 6 hours.[11]

-

Filter the resulting precipitate, wash with water, and dry to obtain the final product.[11]

Quantification of TTCA in Urine by LC-MS/MS

This method is used for the analysis of TTCA as a biomarker.

Sample Preparation:

-

Acidify urine samples with hydrochloric acid.

-

Add an excess of sodium chloride as a salting-out agent.

-

Extract TTCA from the urine using ethyl acetate.

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column (e.g., Hypersil GOLD, 100 x 2.1mm x 3µm) with a gradient elution.[6]

-

Detection: High-resolution mass spectrometry.[6]

Conclusion and Future Directions

The thiazolidine-4-carboxylic acid scaffold represents a versatile platform for the development of cysteine prodrugs. 2-Oxothiazolidine-4-carboxylic acid (OTZ) has been extensively validated as an effective, enzymatically activated prodrug that can successfully augment intracellular cysteine and glutathione levels, showing promise in various preclinical models of diseases associated with oxidative stress. In contrast, this compound (TTCA) is more accurately characterized as a stable metabolite and a useful biomarker for exposure to certain industrial chemicals and dietary compounds, rather than as a cysteine prodrug itself.

Future research in this area could focus on the development of novel 2-substituted thiazolidine derivatives with improved pharmacokinetic profiles and targeted delivery to specific tissues. A deeper understanding of the structure-activity relationships governing the non-enzymatic release of cysteine from these compounds could lead to the design of next-generation prodrugs with enhanced therapeutic efficacy for a wide range of clinical applications.

References

- 1. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The measurement of 2-thiothiazolidine-4-carboxylic acid as an index of the in vivo release of CS2 by dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Discovery and Significance of Raphanusamic Acid in Arabidopsis thaliana: A Technical Guide

Abstract

Raphanusamic acid, a sulfur-containing carboxylic acid, has been identified as a key metabolite in the glucosinolate breakdown pathway in the model plant Arabidopsis thaliana. Its formation is intricately linked to plant defense responses, particularly against microbial pathogens. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and emerging roles of raphanusamic acid in Arabidopsis. We present detailed experimental protocols for its extraction and quantification, summarize key quantitative data, and visualize the associated metabolic and signaling pathways. This document serves as an in-depth resource for researchers investigating plant secondary metabolism, defense signaling, and the discovery of novel bioactive compounds.

Introduction: The Discovery of Raphanusamic Acid in Arabidopsis

The discovery of raphanusamic acid in Arabidopsis thaliana is intrinsically linked to the study of glucosinolates, a class of secondary metabolites characteristic of the Brassicaceae family. While raphanusamic acid was known from studies in other Brassicaceae, its significant role in Arabidopsis defense metabolism was prominently elucidated in a 2009 study by Bednarek et al.[1]. This research identified a novel metabolic pathway for glucosinolates that is active in living plant cells and is recruited for broad-spectrum antifungal defense[1]. This pathway differs from the well-known "mustard oil bomb" defense activated by chewing insects[1]. In this context, raphanusamic acid was identified as a key downstream product of indole glucosinolate metabolism, particularly following pathogen challenge[1][2][3].

Biosynthesis of Raphanusamic Acid

Raphanusamic acid is not directly synthesized as a primary or secondary metabolite but is rather a terminal product of the breakdown of glucosinolates. Its formation involves a multi-step enzymatic cascade that is initiated in response to specific cellular triggers, such as pathogen attack.

The biosynthetic pathway of raphanusamic acid from indole glucosinolates can be summarized as follows:

-

Glucosinolate Hydrolysis: The process begins with the hydrolysis of an indole glucosinolate, such as indol-3-ylmethylglucosinolate, by an atypical myrosinase, PENETRATION 2 (PEN2)[3]. This enzymatic cleavage removes the glucose moiety, leading to the formation of an unstable aglycone.

-

Isothiocyanate Formation: The aglycone spontaneously rearranges to form an isothiocyanate, a highly reactive electrophilic compound[3].

-

Glutathione Conjugation: The isothiocyanate then undergoes conjugation with the tripeptide glutathione (GSH)[3]. This detoxification step is a common cellular mechanism to neutralize reactive electrophiles.

-

Decomposition to Raphanusamic Acid: The resulting glutathione conjugate is unstable and decomposes to yield raphanusamic acid and the corresponding amine (e.g., indol-3-ylmethylamine)[3].

References

The Sentinel Molecule: A Technical Guide to 2-Thioxothiazolidine-4-carboxylic Acid as a Metabolite of Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-Thioxothiazolidine-4-carboxylic acid (TTCA), the principal urinary metabolite of the industrial chemical carbon disulfide (CS₂). Chronic exposure to CS₂ is associated with significant neurotoxicity and cardiovascular effects. The measurement of urinary TTCA is a critical tool for biological monitoring, offering a non-invasive method to assess worker exposure. This document details the metabolic formation of TTCA, presents quantitative data correlating CS₂ exposure with urinary TTCA levels, outlines detailed experimental protocols for its synthesis and analysis, and illustrates key biochemical and analytical pathways.

Introduction to Carbon Disulfide and TTCA

Carbon disulfide (CS₂) is a volatile and colorless liquid utilized extensively in the production of viscose rayon, cellophane, and rubber chemicals.[1] Its high volatility makes inhalation the primary route of occupational exposure.[1] The toxicity of CS₂ is multifaceted, impacting the central nervous system, peripheral nervous system, and cardiovascular system.[1][2]

The biological monitoring of CS₂ exposure is crucial for safeguarding worker health. While measuring CS₂ in blood or exhaled air is possible, the analysis of urinary metabolites offers a more practical and integrated measure of exposure over time.[3] this compound (TTCA) has been identified as a sensitive and reliable urinary biomarker for CS₂ exposure.[4] It is formed endogenously through the reaction of CS₂ with the amino acid L-cysteine.[5][6]

Metabolic Pathway and Toxicological Significance

The toxic effects of carbon disulfide are mediated through two primary mechanisms: a non-microsomal pathway leading to neurotoxicity and a microsomal pathway causing hepatotoxicity.[7]

-

Non-Microsomal Pathway: CS₂ reacts non-enzymatically with nucleophilic groups of endogenous molecules, particularly amino and thiol groups.[7] Its reaction with L-cysteine leads to the formation of a dithiocarbamate, which then cyclizes to form the stable metabolite, TTCA.[6][7] This pathway is directly relevant to the use of TTCA as a biomarker. Another critical interaction in this pathway is the inhibition of enzymes like dopamine beta-hydroxylase, which is implicated in the parkinsonian symptoms observed with chronic exposure.[2]

-

Microsomal Pathway: In the liver, CS₂ is metabolized by cytochrome P450 enzymes, generating reactive sulfur atoms.[7][8] These reactive species can bind covalently to cellular macromolecules, leading to oxidative stress and hepatotoxicity.[7]

The formation of TTCA is a detoxification process, converting reactive CS₂ into a stable, excretable compound. Therefore, TTCA itself is not considered the toxic agent but rather a sentinel molecule indicating exposure.

Metabolic Formation of TTCA from Carbon Disulfide

Quantitative Analysis of TTCA as an Exposure Biomarker

Numerous studies have established a dose-response relationship between the intensity of CS₂ exposure and the concentration of TTCA excreted in the urine. However, it is important to note that background levels of TTCA can be present due to the consumption of cruciferous vegetables.[9][10] At very low exposure levels, this dietary contribution can be a confounding factor.[9]

Table 1: Urinary TTCA Concentrations in Humans Exposed to Carbon Disulfide

| CS₂ Exposure Level (TWA) | Study Population | Post-Shift Urinary TTCA Concentration | Reference(s) |

| ~100 mg/m³ | Rayon Spinners | Up to 32 x 10⁻⁵ M | [11] |

| 1.6 - 3.2 mg/m³ (0.5 - 1.0 ppm) | Viscose Production Workers | Detectable levels in end-of-shift urine | |

| 10 ppm | Viscose Production Workers | Corresponds to 4.5 mmol/mol creatinine | |

| 0.21 - 0.73 mg/m³ | Chemical Plant Workers | Median: 10.8 µg/g creatinine | [9] |

| 3, 10, and 20 ppm (experimental) | Human Volunteers | 0.7 to 2.2% of absorbed CS₂ excreted as TTCA | [4][12] |

TWA: 8-hour Time-Weighted Average

A linear relationship has been demonstrated between CS₂ exposure and urinary TTCA levels. One study involving chronically exposed workers derived the following regression equation:[13]

Y (TTCA mg/g Cr) = 1.1636 × X (CS₂ mg/m³) - 5.4116 [13]

Table 2: Urinary TTCA Elimination Kinetics

| Parameter | Value | Species | Conditions | Reference(s) |

| Elimination Half-life (t½) | ~5.2 hours | Rat | Following exposure to 50-500 ppm CS₂ | [14] |

| Elimination Half-life (t½) - Fast Phase | ~6 hours | Human | Occupational exposure | |

| Elimination Half-life (t½) - Slow Phase | ~68 hours | Human | Occupational exposure |

Experimental Protocols

Reproducible and accurate quantification of TTCA is paramount for its use in biological monitoring. Below are detailed methodologies for the synthesis of a TTCA standard and its analysis in urine.

Protocol 1: Synthesis of this compound Standard

This protocol is based on the reaction between L-cystine and carbon disulfide.[5]

Materials and Reagents:

-

L-cystine

-

Carbon Disulfide (CS₂)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve L-cystine in an aqueous solution of potassium hydroxide.

-

Reaction: Slowly add an excess of carbon disulfide to the stirred solution at room temperature. The reaction mixture will typically turn yellow.

-

Reflux: Gently reflux the mixture for 2-4 hours to ensure the completion of the reaction.

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the TTCA.

-

Isolation: Collect the crude TTCA precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure TTCA.

-

Verification: Confirm the identity and purity of the synthesized TTCA using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis.[5][11]

Protocol 2: Determination of TTCA in Urine by HPLC-UV

This protocol outlines a common method for extracting and quantifying TTCA from urine samples.[3][11][15]

Materials and Reagents:

-

Urine sample (spot sample collected post-shift)

-

Hydrochloric Acid (HCl) or Formic Acid

-

Sodium Chloride (NaCl)

-

Ethyl Acetate or Methyl tert-butyl ether (MTBE)

-

Internal Standard (e.g., 5-Carboxythiouracil)

-

HPLC system with UV detector (detection at ~272 nm)

-

Reversed-phase C18 column(s)

-

Methanol, Acetonitrile, and HPLC-grade water for mobile phase

-

Centrifuge and vortex mixer

Procedure:

-

Sample Preparation: a. Thaw frozen urine samples to room temperature. b. Transfer a 1-2 mL aliquot of urine into a glass centrifuge tube. c. Add the internal standard solution. d. Acidify the urine to pH < 2 with concentrated HCl or formic acid. e. Add solid NaCl to saturation to facilitate extraction (salting out).

-